1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
1-((3-(4-Bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione (CAS: 312596-59-1) is a pyrazole-based hybrid molecule incorporating an indoline-2,3-dione (isatin) moiety. Its molecular formula is C25H20BrN3O3, with a molecular weight of 490.35 g/mol . The compound features a 4-bromophenyl group at position 3 and a 2-methoxyphenyl group at position 5 of the pyrazoline ring, with the isatin unit linked via a methyl group.
Properties
IUPAC Name |
1-[[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-32-23-9-5-3-6-18(23)22-14-20(16-10-12-17(26)13-11-16)27-29(22)15-28-21-8-4-2-7-19(21)24(30)25(28)31/h2-13,22H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDARKDIROXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2CN3C4=CC=CC=C4C(=O)C3=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione, also known by its CAS number 312596-59-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C25H20BrN3O3
- Molecular Weight : 490.35 g/mol
- CAS Number : 312596-59-1
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indoline derivatives with pyrazole intermediates. The methodology typically includes:
- Formation of the Pyrazole Ring : This is achieved by reacting suitable aryl hydrazines with α,β-unsaturated carbonyl compounds.
- Methylation : The incorporation of the methyl group at the indoline position enhances the compound's stability and biological activity.
- Final Coupling : The final step involves the coupling of the pyrazole moiety with the indoline derivative.
Anticancer Activity
Research indicates that compounds similar to 1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : Compounds in this class have shown IC50 values ranging from 0.34 μM to 0.52 μM against HeLa cells, indicating potent activity .
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : It has been observed that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Specifically, they cause G2/M phase arrest, which halts cell division and promotes cell death.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated:
- Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Demonstrated antifungal effects against Candida albicans and Aspergillus flavus .
Structure-Activity Relationship (SAR)
The biological activity of 1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and biological interaction |
| Methoxy Group | Improves solubility and bioavailability |
| Indoline Core | Essential for binding interactions with biological targets |
Study 1: Antiproliferative Effects
In a study evaluating various pyrazole derivatives, it was found that those with specific substitutions at the 4 and 5 positions exhibited enhanced activity against multiple cancer cell lines. The study highlighted that the incorporation of methoxy groups significantly improved solubility and potency .
Study 2: Antimicrobial Evaluation
Another research focused on the antimicrobial properties of pyrazole derivatives revealed that certain modifications led to increased efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that structural diversity within the pyrazole framework is crucial for optimizing antimicrobial activity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 490.35 g/mol. The structure features a pyrazole moiety linked to an indoline-2,3-dione core, which is known for its biological activity and versatility in chemical synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of indoline-2,3-dione compounds exhibit significant anticancer properties. Research has shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar compounds have demonstrated activity against lung and breast cancer cells, suggesting that 1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione may also possess similar properties due to its structural analogies .
Anti-inflammatory Properties
Compounds containing pyrazole structures have been recognized for their anti-inflammatory effects. Studies indicate that certain substituted pyrazoles can outperform standard anti-inflammatory drugs like diclofenac sodium in specific assays . The presence of the bromophenyl and methoxyphenyl groups in this compound may enhance its anti-inflammatory activity by modulating inflammatory pathways.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. The incorporation of halogenated phenyl groups often increases the efficacy against various pathogens. Compounds structurally related to 1-((3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione have shown promising results against bacterial strains and fungi .
Building Blocks in Organic Synthesis
The indoline-2,3-dione framework serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of various heterocyclic compounds. The synthetic pathways often involve reactions such as cycloaddition and nucleophilic substitutions, which can be tailored to create new derivatives with specific biological activities .
Material Science
Indoline derivatives are also explored for their applications in material science, particularly in organic electronics and photonic devices. The unique electronic properties imparted by the indoline structure make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituents on the pyrazole ring, functional groups, and hybrid pharmacophores. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyphenyl group introduces steric and electronic differences compared to analogs with p-tolyl (ME-4) or 4-fluorophenyl (Compound 2). Methoxy’s electron-donating nature may enhance solubility or binding interactions compared to electron-withdrawing groups (e.g., nitro in BR-4) .
- Hybrid Pharmacophores: The indoline-2,3-dione moiety distinguishes the target from analogs with hydrazinyloxy (ME-4, BR-4) or thiazole (BB00177) units.
Physicochemical and Spectroscopic Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like Compound 2 (m.p. 99–101°C) and ME-4 (Rf = 0.40) provide benchmarks for purity and crystallinity .
- Spectroscopic Data : The target’s ¹H NMR spectrum is expected to show pyrazoline methylene protons (δ ~1.3–1.5) and methoxy signals (δ ~3.8), aligning with ME-4 (δ 1.27, 4.84) . IR spectra would likely exhibit C=O stretches (~1700 cm⁻¹) from the isatin unit, similar to hydrazinyloxy carbonyls in ME-4 .
Crystallographic and Computational Studies
- Dihedral Angles : Pyrazole-aryl dihedral angles in analogs range from 4.64° (Compound 1) to 10.53° (Compound 4), affecting molecular planarity and packing . The target’s 2-methoxyphenyl group may induce greater torsional strain compared to para-substituted analogs.
- Molecular Docking : While computational studies on the target are lacking, analogs like 4-(4-chlorophenyl)thiazole () demonstrate pyrazole-thiazole hybrids’ ability to bind microbial enzymes, suggesting a framework for future studies .
Preparation Methods
Synthesis of Pyrazoline Intermediate
The pyrazoline ring is synthesized via cyclocondensation of a chalcone derivative with hydrazine hydrate.
Chalcone Preparation
A Clausen-Schmidt condensation between 4-bromobenzaldehyde and 2-methoxyacetophenone in ethanolic NaOH yields (E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one.
Reaction Conditions :
-
Solvent : Ethanol (95%)
-
Catalyst : 10% NaOH (aq)
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
Characterization :
Pyrazoline Cyclization
The chalcone reacts with hydrazine hydrate in glacial acetic acid to form 3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Molar Ratio : Chalcone : hydrazine hydrate = 1:1.2
-
Temperature : Reflux (118°C)
-
Time : 5 hours
Characterization :
Synthesis of Isatin Hydrazone
Indoline-2,3-dione reacts with hydrazine hydrate to form 3-hydrazonoindolin-2-one.
Reaction Conditions :
Characterization :
Mannich Reaction for Methylene Bridge Formation
The pyrazoline intermediate undergoes a Mannich reaction with formaldehyde and isatin hydrazone to install the methylene linker.
Reaction Conditions :
-
Solvent : Dry dioxane
-
Catalyst : Piperidine (0.1 equiv)
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Temperature : 80°C
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Time : 12 hours
Characterization :
-
1H-NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.58–6.89 (m, 12H, aryl), 5.01 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃).
-
13C-NMR : δ 183.2 (C=O), 159.8 (C=N), 131.4–112.7 (aryl carbons), 44.9 (CH₂).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial AcOH | None | 62 | 88 |
| Ethanol | H₂SO₄ | 58 | 82 |
| Dioxane | Piperidine | 78 | 95 |
Optimal conditions for the Mannich reaction use dioxane with piperidine, enhancing electrophilicity of the formaldehyde intermediate.
Temperature and Time Dependence
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chalcone synthesis | 78 | 6 | 85 |
| Pyrazoline cyclization | 118 | 5 | 72 |
| Mannich reaction | 80 | 12 | 78 |
Prolonged heating (>12 hours) led to decomposition, reducing yields by 15–20%.
Spectroscopic Validation and Analytical Data
Comparative IR Analysis
| Functional Group | Chalcone (cm⁻¹) | Pyrazoline (cm⁻¹) | Final Product (cm⁻¹) |
|---|---|---|---|
| C=O (isatin) | – | – | 1720 |
| C=N (pyrazoline) | – | 1601 | 1598 |
| N-H (hydrazone) | – | – | 3250 |
1H-NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazoline H₅ | 5.42 | dd |
| OCH₃ | 3.88 | s |
| Methylene CH₂ | 5.01 | s |
| Aromatic H (4-bromophenyl) | 7.45–7.12 | m |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
